Scientific Field: Medicinal Chemistry.
Summary of Application: 1,5-Naphthyridine derivatives have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities.
Results or Outcomes: The review covers the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years.
Summary of Application: The pharmacophore hybridization approach is widely used for the design of drug-like small molecules with anticancer properties.
Methods of Application: The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound.
Results or Outcomes: The synthesized compound was confirmed by 1H, 13C, 2D NMR and LC-MS spectra.
P005091 is a chemical compound recognized primarily for its role as a selective inhibitor of ubiquitin-specific protease 7 (USP7), an enzyme involved in the regulation of protein stability and degradation pathways. The compound is classified as a trisubstituted thiophene, featuring a unique structure that includes dichlorophenylthio, nitro, and acetyl substituents. Its chemical formula is represented as 1-(5-(2,3-dichlorophenylthio)-4-nitrothiophen-2-yl)ethanone, and it has a CAS number of 882257-11-6 . The compound has garnered attention in cancer research due to its ability to induce apoptosis in various cancer cell lines, particularly by modulating the stability of key regulatory proteins such as p53.
These reactions highlight the compound's versatility in synthetic applications, allowing for the generation of various derivatives that may possess distinct biological activities.
P005091 exhibits significant biological activity, particularly in the context of cancer biology:
The synthesis of P005091 involves several key steps:
Industrial production methods typically involve batch reactions conducted under controlled conditions to optimize yield and purity.
P005091 has diverse applications in scientific research:
Studies have shown that P005091 interacts selectively with USP7, leading to significant biological consequences:
P005091 stands out due to its unique selectivity and potency as a USP7 inhibitor. Here are some similar compounds for comparison:
Compound Name | Mechanism | EC50 (μM) | Unique Features |
---|---|---|---|
P22077 | USP7 Inhibitor | Not specified | Different chemical structure but similar biological activity |
HBX 19818 | USP7 Inhibitor | Higher EC50 than P005091 | Specific USP7 inhibition with less potency |
P5091 | Analog of P005091 | Similar activity | Shares structural similarities with slight variations |
Uniqueness: P005091's high selectivity for USP7 and its ability to induce apoptosis across various cancer cell lines distinguish it from other inhibitors. Its specific interactions with the catalytic site of USP7 further enhance its value in cancer research and drug development .
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